1-[3-(4-ethoxyphenoxy)propoxy]-4-methyl-2-nitrobenzene
Overview
Description
1-[3-(4-ethoxyphenoxy)propoxy]-4-methyl-2-nitrobenzene is a chemical compound with the molecular formula C18H21NO5 and a molecular weight of 331.4 g/mol. This compound is known for its unique structure, which includes an ethoxyphenoxy group, a propoxy linkage, and a nitrobenzene moiety. It is used in various scientific research applications due to its distinctive chemical properties.
Preparation Methods
The synthesis of 1-[3-(4-ethoxyphenoxy)propoxy]-4-methyl-2-nitrobenzene typically involves multiple steps. One common method is the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for the synthesis of complex organic molecules. The general steps for the synthesis include:
Preparation of the starting materials: This involves the synthesis of the ethoxyphenoxy and nitrobenzene intermediates.
Coupling reaction: The Suzuki–Miyaura coupling reaction is performed using a palladium catalyst and an organoboron reagent to form the desired product.
Purification: The final product is purified using techniques such as column chromatography or recrystallization.
Chemical Reactions Analysis
1-[3-(4-ethoxyphenoxy)propoxy]-4-methyl-2-nitrobenzene undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas and a palladium catalyst.
Substitution: The ethoxy group can be substituted with other functional groups using nucleophilic substitution reactions.
Reduction: The nitro group can be reduced to an amine group using reducing agents like lithium aluminum hydride (LiAlH4).
Common reagents and conditions used in these reactions include palladium catalysts, organoboron reagents, and reducing agents such as hydrogen gas and lithium aluminum hydride. The major products formed from these reactions depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-[3-(4-ethoxyphenoxy)propoxy]-4-methyl-2-nitrobenzene has various scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: It is used in the study of biological pathways and mechanisms due to its unique chemical properties.
Medicine: It is investigated for its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-[3-(4-ethoxyphenoxy)propoxy]-4-methyl-2-nitrobenzene involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form an amine group, which can then interact with various biological targets. The ethoxyphenoxy and propoxy groups provide additional sites for chemical modification, allowing for the fine-tuning of its biological activity.
Comparison with Similar Compounds
1-[3-(4-ethoxyphenoxy)propoxy]-4-methyl-2-nitrobenzene can be compared with similar compounds such as 1-[3-(2-ethoxyphenoxy)propoxy]-4-methyl-2-nitrobenzene . These compounds share similar structural features but differ in the position of the ethoxy group on the phenoxy ring. This difference can lead to variations in their chemical and biological properties, highlighting the uniqueness of this compound.
Conclusion
This compound is a versatile compound with a wide range of applications in scientific research. Its unique structure and chemical properties make it a valuable tool for the synthesis of complex organic molecules, the study of biological pathways, and the development of new therapeutic agents.
Properties
IUPAC Name |
1-[3-(4-ethoxyphenoxy)propoxy]-4-methyl-2-nitrobenzene | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21NO5/c1-3-22-15-6-8-16(9-7-15)23-11-4-12-24-18-10-5-14(2)13-17(18)19(20)21/h5-10,13H,3-4,11-12H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YQNQSXFGJOJJOL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)OCCCOC2=C(C=C(C=C2)C)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21NO5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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